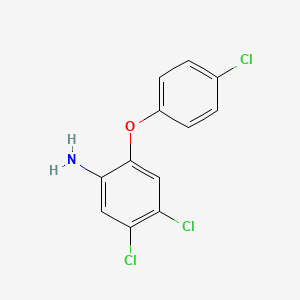

4,5-Dichloro-2-(4-chlorophenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-(4-chlorophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBXKBQHSMLRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2N)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dichloro 2 4 Chlorophenoxy Aniline

Established Synthetic Pathways for the Core Aniline (B41778) Structure

The construction of the 4,5-Dichloro-2-(4-chlorophenoxy)aniline molecule is primarily achieved through well-documented, multi-step organic synthesis routes that often involve the strategic chemical modification of precursor molecules.

Multi-step Organic Synthesis Approaches

The synthesis of the target aniline is not a trivial one-step process but rather a sequence of reactions. A prominent pathway involves the reduction of its corresponding nitro-analogue, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. google.com This nitro compound itself is an intermediate that can be prepared from precursors like 2,5-dichloronitrobenzene. google.com The final and critical transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), a common and fundamental process in the synthesis of aromatic amines.

Another general strategy in the synthesis of complex substituted anilines involves a series of transformations that may include nitration, hydrolysis, and hydrogenation, starting from simpler building blocks like substituted benzoic acids. nih.gov For instance, a patented method for a related compound, 2,4-dichloro-5-isopropoxy aniline, starts with 2,4-dichlorophenol (B122985) and proceeds through a four-step sequence of esterification, nitration, hydrolysis, and etherification to build the nitroaromatic precursor, which is subsequently reduced. google.com These multi-step approaches allow for the precise installation of the required functional groups and substituents on the aromatic rings.

Strategic Modification of Precursor Molecules

The synthesis of this compound is a prime example of strategically modifying a precursor molecule to achieve the final product. The most direct precursor is 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, where the core diaryl ether structure is already in place. The key modification is the selective reduction of the nitro group to an amine, which must be conducted under conditions that avoid undesired side reactions, such as the cleavage of the ether linkage or dehalogenation. google.com

Alternative strategies involve building the core structure from different precursors. One such method begins with 2-phenoxyanisole, which undergoes selective chlorination to yield 4,5-dichloro-2-(4-chlorophenoxy)anisole. google.com This intermediate would then require demethylation to a phenol (B47542) and subsequent transformation to the aniline, demonstrating a different sequence of modifications. The synthesis of other complex anilines, such as 2,6-dichloro-4-trifluoromethyl-aniline from p-Chlorobenzotrifluoride, further illustrates the principle of precursor modification through sequential halogenation and ammoniation reactions. google.com Modern techniques like precursor-directed biosynthesis, where microorganisms incorporate synthetic precursors into their metabolic pathways, represent an advanced strategy for generating novel aniline derivatives. nih.gov

Novel and Green Chemistry Approaches in Synthesis

In line with contemporary chemical manufacturing standards, significant research has been directed towards developing more efficient, sustainable, and environmentally benign methods for producing complex molecules like this compound.

Catalytic Reaction Development for Efficient Production

The reduction of the nitroaromatic precursor is almost exclusively achieved through catalytic hydrogenation. This reaction is central to the synthesis, and its efficiency hinges on the choice of catalyst. Platinum supported on carbon (Pt/C) is a commonly employed catalyst for this transformation. google.com A significant challenge during the hydrogenation of halogenated nitroaromatic compounds is preventing dehalogenation (the removal of chlorine atoms), which leads to impurities. google.com

To enhance selectivity and efficiency, novel catalytic systems have been developed. One innovative approach is to use a combination of catalytic transfer hydrogenation, employing a hydrogen donor like ammonium (B1175870) formate, followed by conventional gaseous hydrogenation with H₂ gas. google.com This dual method has been shown to improve selectivity towards the desired aniline product. google.com Other research into related aniline syntheses has explored composite catalysts, for example, a mixture of activated carbon, iron(III) hydroxide, and aluminum(III) hydroxide, used in conjunction with hydrazine (B178648) hydrate (B1144303) as the reductant. google.com The principles of green chemistry encourage the development of such efficient and selective catalysts, as well as the use of recoverable and non-toxic catalytic systems like clay-based catalysts (e.g., Montmorillonite K10) that have been applied in other heterocyclic syntheses. mdpi.com

Optimization of Reaction Conditions and Yields

Achieving high yield and purity requires careful optimization of reaction parameters. For the synthesis of this compound, research has focused on fine-tuning the catalytic reduction step. Factors such as the type of catalyst, the amount of hydrogen donor in transfer hydrogenation, reaction time, and temperature are all critical variables that influence the outcome.

As detailed in the following table, experimental data shows that a combination of catalytic transfer hydrogenation followed by external hydrogenation using a platinum on carbon catalyst can achieve a conversion of 99.93% with a selectivity of 99.68% for the desired product, significantly minimizing byproducts. google.com

| Example No. | Catalyst System | Reaction Time (hrs) | Conversion (%) | Selectivity for Aniline (%) | Dehalogenation (%) |

|---|---|---|---|---|---|

| 1 | 5% Pt/C with Ammonium Formate | 4.5 | 99.91 | 98.53 | 0.14 |

| 2 | 5% Pt/C with Ammonium Formate (different grade) | 2.0 | 99.89 | 95.01 | 2.09 |

| 3 | 5% Pt/C with Ammonium Formate, followed by H₂ gas | 3.25 | 99.93 | 99.68 | 0.06 |

| 4 | 5% Pt/C with Ammonium Formate in water, followed by H₂ gas | 4.0 | Not specified | Not specified | Not specified |

Similarly, the synthesis of the related 2,4-dichloro-5-isopropoxy aniline was optimized by adjusting the molar ratio of the reducing agent (hydrazine hydrate), the reaction temperature (60–80 °C), and reaction time (2–6 hours), resulting in yields as high as 97.0%. google.com These examples underscore the importance of systematic optimization to maximize production efficiency.

Derivatization Strategies and Analogue Synthesis

The structure of this compound, with its reactive amino group and substituted aromatic rings, allows for a wide range of chemical modifications. These transformations are used to create derivatives for analytical purposes or to synthesize new analogues with potentially different properties.

Derivatization involves chemically modifying a compound to enhance its suitability for a specific analytical technique. science.gov For anilines, the primary amino group is a key site for such reactions. It can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or transformed into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. In the context of gas chromatography-mass spectrometry (GC-MS), polar compounds like chlorophenoxy acids are often derivatized to increase their volatility and improve detection. researchgate.netnih.gov For example, silylation agents are commonly used to derivatize polar functional groups. researchgate.net

Analogue synthesis involves creating molecules that are structurally similar to the parent compound. This is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships. Starting from a core structure like this compound, a library of analogues could be generated by:

Reacting the amino group with various electrophiles (e.g., acid chlorides, isocyanates) to create a series of amides or ureas. nih.gov

Modifying the substituent pattern on either of the aromatic rings, if suitable synthetic routes are available.

Replacing the ether linkage with other functional groups.

Chemical Modification of the Aniline Moiety

The aniline functional group in this compound is a versatile handle for a range of chemical modifications. Standard transformations of aromatic amines can be applied to this scaffold, allowing for the introduction of diverse functional groups and the modulation of its electronic and steric properties.

Key reactions involving the aniline nitrogen include acylation, alkylation, and diazotization. Acylation, typically performed with acyl chlorides or anhydrides, converts the primary amine into a more stable and less reactive amide. libretexts.orgscribd.com This strategy is often employed as a protective measure to prevent over-reactivity in subsequent electrophilic substitution reactions on the aromatic ring. libretexts.org For instance, the reaction with acetyl chloride in the presence of a base would yield the corresponding acetanilide.

Alkylation of the aniline nitrogen can introduce various alkyl groups, leading to secondary or tertiary amines. These reactions can be achieved using alkyl halides, although controlling the degree of alkylation can be challenging. Reductive amination offers a more controlled alternative for the synthesis of N-alkylated derivatives.

Diazotization of the primary amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) transforms the aniline into a diazonium salt. researchgate.netgoogle.comgoogle.com This intermediate is highly valuable as it can be subsequently converted into a wide array of functional groups, including hydroxyl, cyano, and additional halides, through Sandmeyer or related reactions. The diazotization of dichloroanilines, for example, is a known industrial process. google.comgoogle.com

Substitution Patterns on the Phenoxy Ring System

The phenoxy ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. This allows for the introduction of various substituents, further diversifying the molecular structure.

A key example of such a modification is Friedel-Crafts acylation. A patent describes a similar transformation on a 3,4'-dichlorodiphenyl ether, where an acetyl group is introduced onto the phenoxy ring using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. google.com This reaction proceeds to give the corresponding ketone derivative. The conditions for such a reaction are detailed in the table below.

| Acylating Reagent | Catalyst | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Acetyl Chloride | Aluminum Chloride | Organic Solvent | 0°C to reflux | 1-10 hours |

| Acetic Anhydride | Aluminum Chloride | Organic Solvent | 0°C to reflux | 1-10 hours |

Other electrophilic substitution reactions such as halogenation, nitration, and sulfonation can also be envisaged on the phenoxy ring, with the position of substitution being directed by the activating ether group and the existing chloro substituent.

Introduction of Heterocyclic Systems for Structural Diversity

The derivatization of this compound to include heterocyclic systems is a powerful strategy for generating structural diversity. This can be achieved through various synthetic routes, often involving the aniline nitrogen or the chloro-substituted aromatic ring.

One common approach is the construction of nitrogen-containing heterocycles. For instance, the reaction of anilines with 1,3-dicarbonyl compounds can lead to the formation of quinolines via the Combes quinoline (B57606) synthesis. The synthesis of quinoline-based heterocycles with diverse functionalities has been reported from substituted anilines. nih.gov

Furthermore, the chloro substituents on the aniline ring can undergo nucleophilic aromatic substitution (SNAr) with suitable nucleophiles to form heterocyclic rings. For example, reactions with aminothiols could lead to the formation of benzothiazine derivatives. The reactivity of dichloro-substituted heterocycles with amines to form amino-substituted heterocyclic compounds is a well-established method for building complex molecular architectures. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds, which are fundamental for the synthesis of a wide variety of nitrogen heterocycles. wikipedia.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction allows for the coupling of the aniline with various aryl or heteroaryl halides to introduce new heterocyclic moieties.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)2 or Pd2(dba)3 | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | KOt-Bu, Cs2CO3, K3PO4 | Toluene, Dioxane, THF | Room temperature to elevated temperatures |

Fragment Assembly and Scaffold Elaboration Techniques

The assembly of molecular fragments and the elaboration of the core scaffold of this compound are key strategies in medicinal chemistry and materials science. Cross-coupling reactions are paramount in this context.

The Ullmann condensation is a classical method for the formation of diaryl ethers and has been extended to the synthesis of N-aryl compounds. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction can be used to couple the aniline nitrogen with aryl halides, thereby assembling larger molecular structures. Modern protocols often utilize soluble copper catalysts and ligands to achieve these transformations under milder conditions. globethesis.com

| Copper Source | Ligand (optional) | Base | Solvent | Temperature |

|---|---|---|---|---|

| CuI, CuCl, Copper powder | Phenanthroline, 1,2-Propanediol | K2CO3, KOH | DMF, NMP, Toluene | High temperatures (often > 100°C) |

Scaffold hopping is a more advanced strategy for structural elaboration where the core structure of a molecule is replaced by a different scaffold while maintaining similar biological activity or other desired properties. mdpi.comnih.govniper.gov.inchemrxiv.orgnih.gov Starting from this compound, one could envision replacing the dichlorophenoxy aniline core with bioisosteric replacements to explore new chemical space and potentially improve properties such as solubility or metabolic stability. This can be achieved through multi-step synthetic sequences involving the disassembly and reassembly of key pharmacophoric elements.

Structure Activity Relationship Sar Investigations for 4,5 Dichloro 2 4 Chlorophenoxy Aniline Analogs

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for analogs of 4,5-dichloro-2-(4-chlorophenoxy)aniline relies on established medicinal chemistry strategies. These methods are designed to systematically probe the effects of structural modifications on the compound's biological activity.

A primary method for investigating SAR is the systematic variation of substituents on the core structure. This involves synthesizing a series of analogs where specific parts of the molecule are altered in a controlled manner. For a scaffold like this compound, this could involve changes to any of its three main components: the dichlorinated aniline (B41778) ring, the chlorophenoxy ring, or the linking ether group.

Research on similar, more complex sulfonamide-based diaryl ether scaffolds has demonstrated the power of this approach. In one such study, 14 analogs were synthesized to probe the SAR of a lead compound, INT131. nih.govnih.gov The study revealed that the nature and position of substituents on the benzene (B151609) ring (Ring A, analogous to the dichlorinated aniline ring in our subject compound) were critical for transcriptional potency. nih.gov Electron-withdrawing groups, such as halogens (F, Cl, Br), were found to enhance activity, while electron-donating groups like methyl substituents diminished it. nih.gov This suggests that for this compound, altering the number or type of halogens on the aniline ring would be a key area for SAR investigation.

The following interactive table summarizes findings from a study on INT131 analogs, illustrating how systematic substituent changes can impact biological activity, in this case, potency for PPARγ.

| Compound Analog | Ring A Substitutions | Relative Potency (EC50) | Key Finding |

| INT131 (Lead) | 2,4-dichloro | Baseline | Reference compound. |

| Analog 10 | 4-bromo, 2,5-difluoro | Higher | Electron-withdrawing substitutions enhance activity. nih.gov |

| Analog 14 | 2,4,6-trimethyl | Diminished | Electron-donating groups reduce activity. nih.gov |

| Analog with Naphthyl Ring | Naphthalene instead of Benzene | Diminished | Ring size and type affect the degree of activity. nih.gov |

This table is based on data from analogous complex structures to illustrate the principles of systematic substituent variation.

The spatial arrangement of atoms and functional groups is a critical determinant of molecular recognition by biological targets. Positional isomerism—changing the location of a substituent on an aromatic ring—can drastically alter a compound's activity. For this compound, moving the chloro substituents on the aniline ring (e.g., to positions 3,5 or 2,4) would create positional isomers.

Studies on the chromatographic separation of substituted aniline positional isomers have shown that the position of a substituent significantly affects the molecule's interaction with its environment. mdpi.com For instance, 2-substituted anilines often exhibit remarkably different retention behavior compared to their 3- and 4-substituted counterparts, suggesting that a substituent near the amino group creates significant steric hindrance. mdpi.com This steric effect can prevent optimal binding to a biological target. In a similar vein, research on 2-phenoxybenzamides showed that para-substituted derivatives were generally more active than their ortho-substituted analogs, highlighting the importance of substituent positioning. mdpi.com

While this compound itself is achiral, the introduction of certain substituents could create chiral centers, leading to stereoisomers (enantiomers or diastereomers). These stereoisomers could have different biological activities, a phenomenon known as stereoselectivity, which would necessitate investigation.

Correlative Analyses of Molecular Structure with Biological System Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com These analyses help in predicting the activity of new analogs and understanding the underlying mechanisms of interaction.

The presence and pattern of halogen atoms are defining features of this compound and its analogs. Halogens influence a molecule's physicochemical properties, including its size (sterics), lipophilicity, and electronic distribution. The compound is a halogenated aromatic hydrocarbon, a class that includes many biologically active and toxic compounds like PCBs and dioxins due to the properties conferred by the halogenated biphenyl (B1667301) ether structure. mdpi.com

The impact of halogenation is often studied in the context of diphenyl ether herbicides. For example, herbicides like oxyfluorfen (B1678082) demonstrate that the halogenated diphenyl ether structure is key to their biological activity, which involves the inhibition of specific enzymes like protoporphyrinogen (B1215707) oxidase. nih.govnih.gov SAR studies on similar scaffolds have consistently shown that electron-withdrawing halogen substitutions are associated with higher transcriptional activity. nih.gov The specific positioning of these halogens dictates the electrostatic potential of the molecule, influencing how it docks into a protein's binding pocket. Copper-catalyzed reactions are often employed in the synthesis of such halogenated aromatic compounds, allowing for precise, regioselective placement of halogens to probe these effects. semanticscholar.org

The following table outlines the general influence of halogenation on the properties and activity of diaryl ether compounds.

| Halogen Property | Influence on Molecular Profile | Consequence for Biological Interaction |

| Electronegativity | Creates electron-deficient regions on the aromatic ring. | Can form specific halogen bonds with protein backbone atoms; alters electrostatic interactions in the binding site. nih.gov |

| Lipophilicity | Increases the overall hydrophobicity of the molecule. | Affects membrane permeability and binding to hydrophobic pockets in target proteins. mdpi.com |

| Size (Steric Bulk) | Increases the volume of the molecule. | Can either improve binding through better fit (van der Waals contacts) or hinder binding due to steric clashes. researchgate.net |

The ether linkage between the two aromatic rings is a crucial structural element. It provides a specific geometry and degree of rotational freedom that positions the rings relative to each other. Modifications to this linkage can have a profound impact on biological activity.

SAR studies on related compounds have shown that the aryloxy substituent is often favorable for activity. mdpi.com For instance, replacing a 4-fluorophenoxy moiety with a simple hydrogen atom led to a moderate decrease in antiplasmodial activity in one study of 2-phenoxybenzamides. mdpi.com Conversely, replacing it with a 4-phenoxy or 4-acetamidophenoxy group also distinctly decreased activity, indicating that a specific substitution pattern on the phenoxy ring is optimal. mdpi.com The kinetics of forming this C-O bond can be influenced by electronic and steric effects, which in turn suggests that the stability and conformational preference of the resulting diaryl ether are sensitive to the nature of the connected rings. researchgate.net Modifying the ether linkage itself, for example, by replacing the oxygen with a sulfur (thioether) or a methylene (B1212753) group, would fundamentally alter the geometry and electronic properties of the scaffold, likely leading to significant changes in biological recognition.

The aniline nitrogen and its amino group are key features of this compound. This group can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a protein binding site. Its basicity and nucleophilicity can also play a role in its mechanism of action.

SAR studies on analogous structures highlight the importance of the group attached to the aniline nitrogen. For the PPARγ modulator INT131, the sulfonamide linker attached to the aniline nitrogen was found to be critical for its activity. nih.gov This indicates that substitutions directly on the nitrogen atom can dramatically influence biological outcomes. For example, acylation or alkylation of the aniline nitrogen in this compound would change its hydrogen-bonding capability (from a donor to an acceptor or eliminating it entirely) and its electronic character. Studies on other aniline analogs, such as derivatives of 4-(2-cyclohexylethoxy)aniline, have been used to explore how such modifications can inhibit specific biological pathways. researchgate.net These findings underscore that the aniline nitrogen is a prime target for chemical modification to modulate biological recognition and activity.

Advanced Mechanistic and Biological Interaction Studies of 4,5 Dichloro 2 4 Chlorophenoxy Aniline and Its Derivatives

Investigation of Molecular Target Recognition

The exploration of how 4,5-dichloro-2-(4-chlorophenoxy)aniline and its related derivatives interact with biological systems at a molecular level is fundamental to understanding their biological activity. This involves identifying specific molecular targets, such as enzymes or receptors, and characterizing the nature of these interactions.

In Vitro Ligand-Receptor Binding Assays (e.g., enzyme inhibition studies)

In vitro assays are crucial for determining the direct interaction between a compound and a potential molecular target. Such studies have been conducted on derivatives and isomers of this compound, revealing specific inhibitory activities against various enzymes and receptors.

A key target identified for a related isomer, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) (ANI), is the Plasmodia enoyl acyl carrier protein reductase. nih.govresearchgate.net This enzyme is essential for the parasite's fatty acid synthesis pathway, making it a target for antiplasmodial agents. The inhibitory concentration (IC50) of ANI against P. falciparum strains has been quantified, demonstrating its potential as an inhibitor of this specific parasitic enzyme. scispace.com For instance, against the chloroquine-sensitive 3D7 strain, the IC50 was 7.12 µg/ml, and against the chloroquine-resistant W2 strain, it was 8.75 µg/ml. scispace.com A hybrid molecule, artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA), also showed potent antiplasmodial activity with IC50 values of 11.47 ng/ml and 1.45 ng/ml against 3D7 and W2 strains, respectively. nih.gov

Derivatives incorporating the dichlorinated aniline (B41778) moiety have also been evaluated as inhibitors of other critical enzyme families, such as receptor tyrosine kinases (RTKs). A series of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.govnih.gov In this series, the compound featuring a 4-chlorophenyl substitution proved to be a potent and selective VEGFR-2 inhibitor, with activity comparable to established drugs like sunitinib. nih.gov

Furthermore, analogs of the compound INT131, which contains a 3,5-dichloroaniline (B42879) moiety linked to a sulfonamide, have been studied as ligands for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govnih.gov PPARγ is a nuclear receptor that regulates fatty acid and glucose homeostasis. nih.govnih.gov These studies use ligand-binding assays to determine the affinity and transcriptional potency of the compounds, revealing that the sulfonamide linker and specific substitutions on the aromatic rings are critical for high-affinity binding to the receptor. nih.gov

| Compound/Derivative | Target | Assay Type | Measured Activity (IC50/Ki) | Source |

|---|---|---|---|---|

| 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | P. falciparum (3D7 strain) | Antiplasmodial Assay | 7.12 µg/ml | scispace.com |

| 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | P. falciparum (W2 strain) | Antiplasmodial Assay | 8.75 µg/ml | scispace.com |

| Artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA) | P. falciparum (3D7 strain) | Antiplasmodial Assay | 11.47 ng/ml | nih.gov |

| Artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA) | P. falciparum (W2 strain) | Antiplasmodial Assay | 1.45 ng/ml | nih.gov |

| 5-chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine | VEGFR-2 | Whole Cell Inhibition Assay | Equipotent to Sunitinib | nih.gov |

| (±)-7 (INT131 Analog) | σ2 Receptor | Radioligand Binding Assay | Ki = 0.59 nM | upenn.edu |

Profiling of Protein-Compound Interactions

Beyond single-target assays, broader, unbiased approaches like chemoproteomic profiling are used to identify the full spectrum of protein interactions for a given compound. nih.gov This methodology often employs a chemically modified version of the compound, such as one functionalized with an alkyne or aminooxy probe, to capture and identify its protein binding partners from a complex cellular lysate. nih.gov The captured proteins are then identified and quantified using advanced mass spectrometry techniques. nih.govnih.gov

While specific proteomic profiling studies for this compound are not prominently documented in the reviewed literature, this approach represents a powerful tool for molecular target discovery. For example, such a study could reveal novel, unanticipated protein targets, providing new avenues for understanding the compound's biological effects. This technique has been successfully used to quantify thousands of proteins modified by other reactive molecules, identifying specific amino acid residues involved in the interaction. nih.gov Applying this to this compound or its active derivatives could provide a comprehensive map of its protein interactome, moving beyond a single-target perspective. mdpi.com

Cellular Pathway Modulation Research

Following the identification of molecular targets, research progresses to understanding how these interactions translate into effects on cellular functions and signaling pathways. This involves treating cultured cells with the compound and observing changes in cellular processes and intracellular communication networks.

Effects on In Vitro Cellular Processes (e.g., antiproliferative effects in cell lines, without clinical relevance)

The effects of this compound derivatives have been assessed on various cellular processes, most notably cell proliferation and viability in different cell lines. These assays are critical for gauging a compound's biological activity at the cellular level.

For instance, the antiplasmodial activity observed in enzyme assays translates to effects on parasite cells. The derivative 3-chloro-4-(4-chlorophenoxy)aniline (ANI) and its combinations with artesunate (B1665782) or chloroquine (B1663885) demonstrated synergistic activity in clearing P. falciparum parasites in vitro. nih.govscispace.com

In the context of cancer research, various aniline-based compounds are often screened for antiproliferative effects against tumor cell lines. researchgate.net While not always the primary compound, these studies show that the general structure can exhibit dose-dependent growth inhibition. researchgate.net The cytotoxicity of these compounds is also evaluated against non-cancerous cell lines to determine a selectivity index, which indicates the compound's relative safety for normal versus target cells. For example, the hybrid drug ATSA was tested on Vero E6 cells to establish its safety margin. nih.gov Similarly, the antiplasmodial compound 3-chloro-4-(4-chlorophenoxy)aniline (ANI) was evaluated for cytotoxicity on Vero E6 cells. scispace.com Synthetic antimicrobial peptides have also been shown to kill human adenocarcinoma cells, with IC50 values determined through assays like the MTT assay. nih.gov

| Compound/Derivative | Cell Line | Cell Type | Effect | Measured Activity (IC50) | Source |

|---|---|---|---|---|---|

| 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | P. falciparum 3D7 | Parasite | Antiplasmodial | 7.12 µg/ml | scispace.com |

| 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | P. falciparum W2 | Parasite | Antiplasmodial | 8.75 µg/ml | scispace.com |

| Artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA) | Vero E6 | Mammalian (Kidney) | Cytotoxicity | 25017.0 ng/ml | nih.gov |

| KL15 (Synthetic Peptide) | SW480 | Human Adenocarcinoma | Antiproliferative | 50 µg/ml | nih.gov |

| 4-Anilino-2-trichloromethylquinazolines | HepG2 | Human Liver Cancer | Cytotoxicity | Selectivity Index 40-83 | nih.gov |

Insights into Intracellular Signaling Pathways

The binding of a compound to its molecular target typically initiates a cascade of events known as an intracellular signaling pathway. Research into these pathways helps to explain the mechanisms behind the observed cellular effects.

Derivatives of this compound that inhibit VEGFR-2 are known to interfere with the signaling pathway that promotes angiogenesis. nih.gov VEGFR-2 activation by its ligand, VEGF, triggers a cascade involving the phosphorylation of downstream proteins that ultimately leads to endothelial cell proliferation, migration, and new blood vessel formation. nih.gov By inhibiting the initial kinase activity of the receptor, these compounds effectively block this entire pro-angiogenic pathway.

Similarly, derivatives that act as ligands for the PPARγ nuclear receptor modulate its function as a transcription factor. nih.gov The binding of a ligand to PPARγ influences its ability to regulate the expression of genes involved in critical metabolic processes, including glucose homeostasis and fatty acid metabolism. nih.gov The specific way a ligand binds can determine whether it acts as a full or partial agonist, leading to different downstream transcriptional outcomes. nih.gov

Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, are common targets for therapeutic intervention. mdpi.com This pathway involves a series of protein kinases (Raf, MEK, ERK) that relay signals from the cell surface to the nucleus, influencing gene expression related to cell growth and survival. mdpi.com While direct evidence linking this compound to this pathway is sparse, the inhibition of receptor tyrosine kinases, a common starting point for MAPK signaling, suggests a potential point of modulation.

Mechanistic Elucidation of Observed Activities

This area of study synthesizes the findings from target identification and cellular pathway analysis to construct a comprehensive model of a compound's mechanism of action. A key component of this is understanding the structure-activity relationship (SAR), which explains how a molecule's chemical structure dictates its biological activity.

For aniline-based derivatives, SAR studies have provided significant insights. In the case of PPARγ ligands, analysis of various analogs revealed that electron-withdrawing substitutions (like chlorine or bromine) on the benzene (B151609) ring system are associated with stronger activity. nih.gov Structural analysis of the ligand-receptor complex showed that a bromine atom at a specific position could form a halogen bond with a backbone nitrogen atom of the protein, enhancing binding affinity. nih.gov The sulfonamide linker was also found to be critical for activity. nih.gov

In the development of VEGFR-2 inhibitors, the inclusion of a 4-chloroaniline (B138754) moiety was a rational design choice based on previous findings that this group contributed to potent inhibition. nih.gov The resulting compound from the pyrimido[4,5-b]indole series was found to be a highly selective and potent inhibitor, confirming the importance of this structural feature. nih.gov

The antiplasmodial mechanism of the related compound 3-chloro-4-(4-chlorophenoxy)aniline (ANI) is attributed to its inhibition of the enoyl acyl carrier protein reductase, which disrupts essential fatty acid synthesis in the parasite. researchgate.net The synergistic effect observed when ANI is combined with other antimalarials like artesunate or chloroquine suggests that it may act on a different target or through a complementary mechanism, making it a candidate for combination therapy to overcome drug resistance. nih.govscispace.com

Investigation of Binding Modes and Conformational Changes

The binding modes of derivatives of this compound have been explored through molecular modeling and docking studies, particularly in the context of enzyme and receptor inhibition. These investigations reveal key structural features that dictate the interaction with biological targets.

For instance, derivatives of dichlorinated anilines have been synthesized and evaluated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Molecular modeling of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines, which incorporate a dichlorinated aniline moiety, has shed light on their binding within the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov These studies indicate that the pyrimido[4,5-b]indole scaffold occupies the hydrophobic binding pocket, while the substituted aniline portion often forms critical hydrogen bonds and hydrophobic interactions with key residues in the active site. The specific conformational arrangement adopted by the molecule upon binding is crucial for its inhibitory potency.

Similarly, research on a novel Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, which features a dichlorophenoxy group, has demonstrated potent binding inhibition. nih.gov While not a direct derivative of the aniline, the study of this compound provides insights into how the dichlorophenoxy component can contribute to high-affinity receptor binding. Such interactions are likely to induce conformational changes in the receptor, which are integral to the antagonist's mechanism of action.

The following table summarizes the findings from molecular modeling studies on a representative derivative.

| Compound/Derivative | Target | Key Binding Interactions | Predicted Conformational Changes |

| 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines | VEGFR-2 | Hydrogen bonding and hydrophobic interactions within the ATP-binding site. nih.govnih.gov | Adoption of a specific conformation to fit the active site, leading to inhibition. |

| 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole | CRF1 Receptor | High-affinity binding within the receptor pocket. nih.gov | Likely induces conformational shifts in the receptor to block agonist binding. |

Characterization of Molecular Mechanism of Action in Biological Systems

The molecular mechanism of action for compounds structurally related to this compound appears to be centered on the inhibition of specific enzymes and the modulation of receptor activity.

The investigation of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as potent and selective VEGFR-2 inhibitors points to a mechanism that involves interference with the signaling pathways that control angiogenesis. nih.gov By acting as ATP-competitive inhibitors, these compounds block the autophosphorylation of the receptor, thereby preventing the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels. This anti-angiogenic effect is a key mechanism in the context of cancer therapy.

In a different biological context, the antagonistic activity of the dichlorophenoxy-containing compound at the CRF1 receptor suggests a mechanism rooted in the modulation of the stress response. nih.gov The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking this receptor, the compound can inhibit the release of adrenocorticotropic hormone (ACTH), thereby attenuating the physiological responses to stress.

The table below provides a detailed overview of the characterized molecular mechanisms for these related compounds.

| Derivative Class | Biological System/Target | Molecular Mechanism of Action |

| 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Acts as an ATP-competitive inhibitor, blocking receptor autophosphorylation and downstream pro-angiogenic signaling pathways. nih.gov |

| Dichlorophenoxy-containing benzimidazoles | Corticotropin-Releasing Factor 1 (CRF1) Receptor | Functions as a receptor antagonist, inhibiting the binding of corticotropin-releasing factor and subsequently blocking the activation of the HPA axis. nih.gov |

These examples from related compounds strongly suggest that this compound could potentially exhibit a range of biological activities by targeting specific proteins and modulating their function through precise molecular interactions. However, direct experimental validation on the parent compound is necessary to confirm these hypotheses.

Computational Chemistry and Modeling Approaches Applied to 4,5 Dichloro 2 4 Chlorophenoxy Aniline

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery and materials science. Docking predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. Following docking, MD simulations can be used to study the physical movements of the atoms and molecules in the complex over time, providing insights into its stability and conformational flexibility.

Prediction of Ligand-Protein Interactions

Molecular docking is instrumental in predicting how a ligand, such as 4,5-dichloro-2-(4-chlorophenoxy)aniline, might interact with a biological target. This process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While specific docking studies on this compound are not detailed in available research, the methodology has been widely applied to similar chlorinated and aniline-containing molecules. For instance, docking studies on various aniline (B41778) derivatives have been used to predict their binding modes within the active sites of enzymes and receptors, helping to elucidate their potential as therapeutic agents. globalresearchonline.netijcce.ac.ir In one study, molecular docking was used to identify that the G protein alpha subunit (Gα) is a primary molecular target for the dichlorinated compound DCOIT, with simulations confirming that the compound competitively inhibits the protein's activation. nih.gov Similarly, docking has been employed to evaluate how synthesized benzamide (B126) derivatives interact with the active sites of α-glucosidase and α-amylase, revealing key hydrogen bonding and hydrophobic interactions. nih.gov

For this compound, a hypothetical docking study would involve identifying a potential protein target and using computational software (like AutoDock or Glide) to predict the binding affinity and interaction patterns, as illustrated in the table below.

| Interaction Type | Potential Interacting Residues (Hypothetical) | Significance |

| Hydrogen Bonding | Amino acid residues like Serine, Threonine, Asparagine | Key for stabilizing the ligand in the binding pocket. |

| Pi-Pi Stacking | Aromatic residues like Phenylalanine, Tyrosine, Tryptophan | Interactions between the aromatic rings of the ligand and protein. |

| Halogen Bonding | Electron-donating atoms interacting with chlorine atoms | The chlorine substituents can act as halogen bond donors. |

| Hydrophobic Interactions | Nonpolar residues like Leucine, Isoleucine, Valine | Important for the overall binding affinity. |

Conformational Analysis of Compound-Target Complexes

Conformational analysis investigates the different spatial arrangements, or conformations, that a molecule can adopt and their relative energies. When a ligand binds to a protein, it adopts a specific "bioactive" conformation. Understanding this is crucial for designing more potent molecules. Molecular dynamics simulations are particularly useful for observing the conformational changes of both the ligand and the protein upon binding and for assessing the stability of the resulting complex over time.

Studies on other dichlorinated aromatic compounds have utilized X-ray crystallography and computational methods to determine their solid-state and solution-state conformations. rsc.org For example, the conformational parameters of a structural analogue of DDT were determined and compared with other insecticides to understand structure-activity relationships. rsc.org Such analyses for a this compound-protein complex would reveal how the molecule adapts to the binding site and the stability of these interactions, which is critical for rational drug design.

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. These methods can predict molecular geometry, reactivity, and spectroscopic data.

Theoretical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule. This includes calculating the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability, while the MEP map reveals the sites most susceptible to electrophilic and nucleophilic attack.

For related substituted anilines, theoretical studies have shown that the inclusion of substituents significantly alters the molecular charge distribution and, consequently, the electronic and structural parameters. globalresearchonline.net These calculations provide a theoretical foundation for understanding a molecule's reactivity and potential interaction mechanisms. A similar analysis for this compound would map its electron-rich and electron-poor regions, guiding the prediction of its metabolic fate or its interaction with biological targets.

Prediction of Spectroscopic Signatures (e.g., vibrational spectroscopy)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, such as vibrational (Infrared and Raman) spectra. By calculating the harmonic vibrational frequencies of a molecule's optimized geometry, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes.

This approach has been successfully applied to various substituted anilines. globalresearchonline.netresearchgate.net For instance, in studies of 2,5-dichloroaniline (B50420) and 4-chloro-2-bromoaniline, DFT calculations (using the B3LYP functional) were performed to compute vibrational frequencies, which showed excellent agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor. globalresearchonline.netresearchgate.net A theoretical investigation of this compound would similarly predict its characteristic vibrational bands, which is invaluable for its identification and structural characterization.

The table below illustrates a sample comparison between hypothetical experimental and calculated vibrational frequencies for a related molecule, demonstrating the typical accuracy of such predictions.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) |

| N-H Symmetric Stretch | 3450 | 3445 |

| Aromatic C-H Stretch | 3080 | 3075 |

| C=C Ring Stretch | 1590 | 1588 |

| C-N Stretch | 1300 | 1295 |

| C-O-C Asymmetric Stretch | 1240 | 1235 |

| C-Cl Stretch | 750 | 748 |

De Novo Design and Virtual Screening Methodologies

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a fragment or based on the structure of a receptor site. nih.govnih.gov Virtual screening, conversely, involves the rapid computational assessment of large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.gov

These methodologies are pivotal for accelerating the discovery of new lead compounds. A common virtual screening workflow involves:

Pharmacophore Modeling : Creating a 3D model of the essential steric and electronic features required for biological activity.

Database Screening : Searching large compound databases (e.g., ZINC, ChemBridge) to find molecules that match the pharmacophore model. nih.govfrontiersin.org

Molecular Docking : Docking the filtered hits into the target's binding site to refine the selection and prioritize candidates for experimental testing. rsc.orgnih.govmdpi.com

This hierarchical approach has proven effective in identifying novel inhibitors for various targets. nih.govfrontiersin.org While there is no specific mention in the retrieved literature of this compound being identified through such a screening campaign, it represents a class of compounds that could be explored using these powerful in silico techniques to discover new biological activities.

Computational Design of Novel Derivatives with Enhanced Activities

The rational design of new chemical entities based on a lead structure like this compound is a key application of computational chemistry. The goal is to modify the parent molecule to enhance its desired biological activities, improve its pharmacokinetic profile, and minimize potential off-target effects. This process often involves a synergistic combination of techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how chemical structure relates to biological activity. By analyzing a series of related compounds, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity. nih.govmdpi.com For diphenyl ether derivatives, QSAR studies have been instrumental in elucidating the structural requirements for antimicrobial activity. nih.gov For instance, research on a series of 4-aminodiphenylsulfone derivatives, which share structural similarities with the diphenyl ether scaffold, demonstrated that conformational entropy combined with specific indicator parameters could yield excellent predictive models for their inhibitory potency against dihydropteroate (B1496061) synthase. nih.gov Such models can then be used to predict the activity of newly designed derivatives of this compound before their synthesis, prioritizing the most promising candidates.

Pharmacophore modeling is another ligand-based design approach that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. researchgate.netmdpi.comdergipark.org.tr For a compound like this compound, a pharmacophore model could be developed based on its structure and the structures of other known active diphenyl ether compounds. This model would serve as a 3D query to design new derivatives that retain the crucial interaction points, thereby preserving or enhancing biological activity. dergipark.org.tr

Structure-based drug design is employed when the three-dimensional structure of the biological target is known. This approach relies heavily on molecular docking simulations to predict the binding orientation and affinity of a ligand within the target's active site. semanticscholar.orgnih.govatlantis-press.com Studies on triclosan (B1682465), a close analog, have extensively used molecular docking to understand its interaction with the enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid synthesis. nih.govresearchgate.net These studies have revealed the critical role of the hydroxyl group and the diphenyl ether linkage in binding to the enzyme and its cofactor NAD+. nih.gov By using the same principles, novel derivatives of this compound could be designed to optimize interactions with a target active site. For example, modifications could be proposed to the chlorophenoxy or the dichloroaniline rings to exploit specific hydrophobic pockets or to form additional hydrogen bonds, thereby increasing binding affinity and, consequently, potency. nih.govnih.gov

A study on triclosan derivatives highlighted the importance of substituents on the phenyl rings for antibacterial activity. nih.gov It was found that electron-withdrawing groups on the side chain were generally more favorable than electron-donating groups. nih.gov Furthermore, a 2-hydroxyl group on one of the rings was deemed vital for forming a key hydrogen bond. nih.gov This type of detailed structural insight is invaluable for the rational design of new, more effective derivatives.

The table below summarizes findings from a computational study on designed triclosan derivatives targeting the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), illustrating the type of data generated in such design efforts.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl)benzofuran-6-ol | PfENR | -145.497 | Not specified |

| Other designed derivatives | PfENR | Varied | Not specified |

| Data derived from a study on theoretically designed 2'-substituted triclosan derivatives. semanticscholar.org |

In another example of rational design, novel diphenyl ether derivatives were synthesized as antitubercular agents, with one compound, 10b, showing activity comparable to triclosan. nih.gov The design process was guided by computational techniques to mimic triclosan while improving druglikeness. dovepress.comnih.gov

| Compound | Target | MIC (µg/mL) | Selectivity Index |

| 10a | M. tuberculosis H37Rv | >50 | >10 |

| 10b | M. tuberculosis H37Rv | 12.5 | >10 |

| 10c | M. tuberculosis H37Rv | 25 | >10 |

| Triclosan | M. tuberculosis H37Rv | 12.5 | Not specified |

| Data from a study on rationally designed diphenyl ether derivatives. nih.gov |

These examples demonstrate the power of computational design in generating novel derivatives with enhanced biological profiles. By applying these established methodologies to this compound, it is conceivable that new analogs with potent and selective activities could be developed.

High-Throughput Virtual Screening for Potential Binders

High-throughput virtual screening (HTVS) is a computational technique used to screen vast libraries of chemical compounds against a biological target to identify potential "hits" that are likely to bind to the target. nih.gov This approach is significantly faster and less expensive than experimental high-throughput screening (HTS). meilerlab.org For a compound like this compound, HTVS can be used in two primary ways: to identify its potential biological targets or, if a target is known, to find other structurally diverse molecules that might bind to the same target and elicit a similar biological response.

The HTVS process typically begins with the creation of a large, diverse library of 3D compound structures, which can range from commercially available chemicals to natural products. dovepress.com When the 3D structure of a potential target protein is known, structure-based virtual screening is performed. meilerlab.org This involves docking each molecule from the library into the active or allosteric site of the target. nih.gov The docking algorithms calculate a score for each molecule based on its predicted binding affinity and the quality of its fit within the binding site. dovepress.com Molecules with the best scores are then selected for further investigation and experimental validation. nih.gov

For instance, a diversity-based HTVS approach was used to screen the ChemBridge library against the EGFR and HER2 kinases, leading to the identification of a novel dual inhibitor. nih.gov This strategy first screens a diverse subset of molecules and then focuses on the most promising scaffolds for a more detailed screening of related structures. nih.gov

If the structure of the target is unknown, ligand-based virtual screening methods can be employed. meilerlab.org These methods, such as pharmacophore screening, use the structure of a known active compound like this compound as a template. A 3D pharmacophore model is generated from the active compound, and this model is then used to search compound libraries for molecules that match the key chemical features of the pharmacophore. dergipark.org.tr

The results of a virtual screening campaign are typically a ranked list of compounds with their corresponding docking scores or fitness scores. The table below presents hypothetical results of a high-throughput virtual screening, illustrating how potential binders are ranked.

| Compound ID | Database Source | Docking Score (G-Score) | Predicted Interaction Type |

| ZINC85893731 | ZINC Natural Molecules | -7.18 | H-bond with Ser152 |

| Hit 2 | ZINC Natural Molecules | -6.95 | Hydrophobic & H-bond |

| Hit 3 | ZINC Natural Molecules | -6.54 | Hydrophobic |

| Hit 4 | ZINC Natural Molecules | -6.21 | H-bond with catalytic triad |

| Data derived from a study identifying inhibitors against pancreatic lipase (B570770) using the ZINC database. dovepress.com |

The identified hits from a virtual screen are not guaranteed to be active. They represent a significantly enriched subset of compounds that have a higher probability of being active than a randomly selected set. mdpi.com These hits must be subjected to experimental assays to confirm their biological activity. Nevertheless, HTVS is a powerful tool for narrowing down the vast chemical space to a manageable number of compounds for further testing, thereby accelerating the discovery of novel binders for targets related to the activity of this compound. nih.gov

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Precursor in Organic Synthesis of Complex Molecules

The strategic placement of chloro and amine functionalities on the aromatic rings of 4,5-dichloro-2-(4-chlorophenoxy)aniline makes it a highly valuable precursor for the synthesis of intricate molecular architectures. These functional groups offer multiple reactive sites for a variety of chemical transformations.

Synthesis of Heterocyclic Compounds

The aniline (B41778) moiety of this compound is a key feature that enables its use in the synthesis of a diverse range of heterocyclic compounds, which are integral to many areas of chemistry, particularly medicinal chemistry.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. nih.govresearchgate.net While this compound is not an ortho-phenylenediamine itself, it can be chemically modified to incorporate the necessary second amino group or be used in alternative synthetic routes that proceed through different mechanisms. For instance, a common method involves the reaction of a substituted aniline with a reagent that provides the remaining atoms for the imidazole (B134444) ring. nih.gov The resulting dichlorinated and chlorophenoxy-substituted benzimidazoles would be of significant interest for biological evaluation due to the known pharmacological activities of halogenated benzimidazoles. derpharmachemica.com

Quinolines: The quinoline (B57606) scaffold is another important heterocyclic system found in numerous biologically active compounds. nih.govmdpi.com The synthesis of substituted quinolines can be achieved through various methods starting from anilines. One established method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govnih.gov In this approach, this compound could be first N-alkynylated and then subjected to cyclization to yield a highly substituted quinoline. Another versatile method is the copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes, which provides a direct route to quinolines. organic-chemistry.org The electronic properties conferred by the chloro substituents on the aniline ring would influence the reactivity and regioselectivity of these cyclization reactions.

Thiazoles: While the direct synthesis of thiazoles from anilines is less common, the aniline group can be transformed into other functional groups that can then participate in thiazole (B1198619) ring formation. For example, the aniline could be converted to a thioamide, which is a key precursor in the Hantzsch thiazole synthesis.

Formation of High-Value Fine Chemicals

Beyond the synthesis of common heterocyclic systems, this compound can serve as a starting material for the production of various high-value fine chemicals. The term "fine chemicals" refers to complex, single, pure chemical substances produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. The polychlorinated diphenyl ether structure is found in certain classes of fungicides and antimicrobial agents. nih.gov For example, the related compound 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) is a known intermediate in the production of the widely used antimicrobial agent triclosan (B1682465). This suggests that this compound could be a precursor for analogous specialty chemicals with potential applications in crop protection or as biocides.

Scaffold for Pharmacologically Relevant Compound Libraries

The structural core of this compound is an attractive scaffold for the generation of libraries of compounds with potential pharmacological relevance. The combination of a diphenyl ether linkage with multiple halogen substitutions provides a unique three-dimensional shape and electronic distribution that can be exploited for binding to biological targets.

Contribution to Chemical Space Exploration in Drug Discovery Research

The exploration of chemical space is a critical aspect of modern drug discovery, aiming to identify novel molecular entities with desired biological activities. The synthesis of libraries based on the this compound scaffold allows for the systematic investigation of a specific region of chemical space. The presence of multiple chlorine atoms can enhance metabolic stability and influence the lipophilicity and binding affinity of the resulting molecules. Polychlorinated diphenyl ethers (PCDEs) are known to exhibit a range of biological effects, and some congeners have been shown to interact with receptors such as the aryl hydrocarbon receptor (AhR). nih.govwikipedia.org By using this aniline as a starting point, chemists can create a diverse set of derivatives and screen them for a wide range of biological activities.

Modular Synthesis for Combinatorial Chemistry Efforts

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of compounds for high-throughput screening. nih.gov The structure of this compound is well-suited for modular synthesis, a key principle in combinatorial library design. The aniline nitrogen can be readily acylated, alkylated, or used in condensation reactions with a variety of building blocks. Furthermore, the chloro substituents, while generally stable, can potentially be displaced under specific conditions or serve as handles for cross-coupling reactions, further increasing the diversity of the resulting library. This modular approach allows for the systematic variation of substituents around the core scaffold, enabling the exploration of structure-activity relationships (SAR).

Integration into Materials Science Research

The applications of this compound and its derivatives extend beyond the life sciences into the realm of materials science. Polychlorinated and polybrominated diphenyl ethers have historically been used as flame retardants in a variety of materials, including plastics and textiles. illinois.eduresearchgate.net While the use of many of these compounds has been curtailed due to environmental concerns, the underlying chemistry is relevant to the development of new materials with specific properties.

The aniline functionality of this compound allows for its incorporation into polymer backbones, for example, through polymerization reactions to form polyanilines or other nitrogen-containing polymers. The high chlorine content of the molecule would be expected to confer a degree of flame retardancy to the resulting polymer.

In the field of dyes and pigments, aromatic amines are fundamental building blocks. The diazotization of the aniline group followed by coupling with various aromatic compounds could lead to the formation of novel azo dyes. The specific substitution pattern of this compound would influence the color and fastness properties of these dyes. The investigation of such derivatives could lead to new colorants with specialized applications.

Future Directions and Emerging Research Avenues

Explorations in New Synthetic Methodologies

The synthesis of 4,5-Dichloro-2-(4-chlorophenoxy)aniline involves the formation of a diaryl ether and a C-N bond. While classical methods exist, future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies.

Key among these are modern cross-coupling reactions. The Ullmann condensation , a traditional method for forming diaryl ethers, often requires harsh reaction conditions. beilstein-journals.orgnih.gov Newer, milder methods are being explored, utilizing inexpensive ligands and copper(I) oxide to facilitate the coupling of aryl bromides or iodides with phenols under more benign conditions. acs.orgorganic-chemistry.org These improved Ullmann-type syntheses can tolerate a wider range of functional groups and are more suitable for complex molecule synthesis.

For the crucial carbon-nitrogen bond formation, the Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis. wikipedia.orgnumberanalytics.comlibretexts.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides with a high degree of functional group tolerance. mychemblog.com Future research in this area will likely focus on developing even more active and stable catalyst systems, potentially utilizing non-phosphine ligands or alternative metal catalysts to further broaden the reaction's scope and reduce costs. youtube.com

The table below summarizes some of the key synthetic reactions and their modern advancements relevant to the synthesis of this compound and its derivatives.

| Reaction Type | Traditional Method | Modern Advancements | Key Advantages of Modern Methods |

| Diaryl Ether Synthesis | Ullmann Condensation (high temperatures, stoichiometric copper) beilstein-journals.org | Ligand-accelerated Ullmann-type coupling (e.g., using 2,2,6,6-tetramethylheptane-3,5-dione) nih.govacs.orgorganic-chemistry.org | Milder reaction conditions, improved yields, greater functional group tolerance. |

| Aryl Amine Synthesis | Nucleophilic Aromatic Substitution, Goldberg Reaction | Buchwald-Hartwig Amination (palladium-catalyzed) wikipedia.orgnumberanalytics.comlibretexts.orgmychemblog.com | High efficiency, broad substrate scope, excellent functional group tolerance. |

Advanced Approaches to Structure-Activity Relationship Studies

Understanding the relationship between a molecule's structure and its biological activity is paramount for designing new and improved compounds. For derivatives of this compound, future research will move beyond traditional SAR to embrace more sophisticated computational approaches.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be a valuable tool. nih.govresearchgate.netresearchgate.netijser.in These studies use statistical methods to correlate physicochemical properties of compounds with their biological activities. For substituted anilines, QSAR models have been developed to predict toxicity based on parameters like the 1-octanol/water partition coefficient (log KOW) and electronic substituent constants. nih.govnih.gov

More advanced are the three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) . nih.govslideshare.netnih.govmdpi.comfrontiersin.org These methods build 3D models of molecules and analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields around them to predict activity. slideshare.netnih.gov For diaryl ether and aniline-based compounds, CoMFA and CoMSIA can provide detailed insights into the specific structural features that enhance or diminish biological effects, guiding the rational design of more potent and selective derivatives. nih.govnih.gov

The following table outlines these advanced SAR methodologies:

| SAR Methodology | Description | Key Parameters Analyzed | Potential Application for Dichlorophenoxy Aniline (B41778) Derivatives |

| QSAR | Correlates physicochemical properties with biological activity using statistical models. nih.govresearchgate.net | log KOW, Hammett constants, molecular connectivity indices. nih.govresearchgate.netnih.gov | Predicting toxicity and other biological activities based on substituent effects. |

| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D models to relate molecular fields to biological activity. nih.govslideshare.netnih.gov | Steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. slideshare.netnih.govfrontiersin.org | Identifying precise structural modifications to optimize interactions with biological targets. |

Expansion of Mechanistic Understanding in Biological Systems

A critical area of future research is to elucidate the precise mechanisms by which this compound and its analogs interact with biological systems. This includes understanding their metabolic fate and their effects at the molecular and cellular levels.

Research into the biodegradation pathways of chlorinated anilines provides a framework for these investigations. nih.govelectronicsandbooks.combesjournal.comresearchgate.net Studies have shown that microorganisms can degrade chloroanilines through various pathways, often involving dioxygenase enzymes that lead to ring cleavage. nih.govplos.org Understanding these metabolic routes is crucial for assessing the environmental impact and potential for bioremediation of such compounds.

Future studies will likely employ a range of "omics" technologies, such as toxicogenomics, to gain a systems-level understanding of the biological response to these compounds. This can reveal the specific genes and signaling pathways that are perturbed, offering insights into potential mechanisms of action or toxicity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new molecules. nih.govfrontiersin.orgarxiv.orgresearchgate.net For derivatives of this compound, these technologies offer powerful new tools for both generating novel structures and predicting their properties.

De novo drug design algorithms can generate entirely new molecular structures with desired properties. nih.govresearchgate.netchemrxiv.org These generative models can be trained on large datasets of known molecules and their activities to propose novel compounds that are optimized for specific biological targets.

Furthermore, ML models are being developed to predict the reactivity and properties of halogenated compounds. fnasjournals.comresearchgate.netnih.govresearchgate.netnih.gov These models can learn complex relationships between molecular structure and properties like reaction rates or binding affinities, providing rapid screening of virtual compound libraries.

The integration of these AI and ML tools is summarized below:

| AI/ML Application | Description | Impact on Research and Design |

| De Novo Design | Generative algorithms create novel molecular structures with optimized properties. nih.govfrontiersin.orgchemrxiv.org | Accelerates the discovery of new lead compounds with improved activity and safety profiles. |

| Retrosynthesis | AI-powered software predicts efficient synthetic pathways for target molecules. synthiaonline.comchemcopilot.comthe-scientist.comsigmaaldrich.com | Reduces the time and resources required to synthesize and test new compounds. |

| Property Prediction | Machine learning models predict the reactivity, toxicity, and other properties of compounds. fnasjournals.comnih.govnih.gov | Enables rapid virtual screening and prioritization of candidate molecules for synthesis. |

Development of Ultrasensitive Analytical Techniques for Research Applications

As research delves deeper into the properties and biological interactions of this compound, the need for highly sensitive and selective analytical methods becomes increasingly important.

Future research will likely focus on the advancement of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for the separation and analysis of aniline isomers and related compounds. nih.govsielc.comthermofisher.comresearchgate.netchromforum.org The development of new stationary phases and the coupling of these techniques with mass spectrometry (MS) will enable the detection and quantification of these compounds at very low concentrations.

On-line Solid-Phase Extraction (SPE) coupled with HPLC is another promising avenue for the analysis of trace levels of anilines in complex matrices like environmental water samples. thermofisher.com This automated approach enhances sensitivity and reduces sample preparation time.

These advanced analytical techniques are crucial for a variety of research applications, including pharmacokinetic studies, environmental monitoring, and metabolism studies, providing the high-quality data needed to advance our understanding of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dichloro-2-(4-chlorophenoxy)aniline, and how do reaction conditions influence yield?

- Methodological Approach : The compound can be synthesized via nucleophilic aromatic substitution. A phenol derivative (e.g., 4-chlorophenol) reacts with a halogenated aniline precursor (e.g., 4,5-dichloroaniline) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux. Optimizing stoichiometry (1:1.2 molar ratio of phenol to aniline) and temperature (80–100°C) improves yields .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

- Methodological Approach :

- ¹H/¹³C NMR : Focus on aromatic proton splitting patterns (e.g., para-substituted chlorophenoxy groups show distinct coupling constants). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- MS (ESI/Q-TOF) : Confirm molecular ion [M+H]⁺ at m/z 327.93 (Cl₃ isotopic pattern) and fragmentation pathways (e.g., loss of Cl or phenoxy groups) .

- FT-IR : Validate amine (-NH₂ stretch ~3400 cm⁻¹) and aryl-Cl bonds (600–800 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern influence biological activity, and what structural analogs show promise in drug discovery?

- Methodological Approach :

- Structure-Activity Relationship (SAR) : The 4-chlorophenoxy group enhances lipophilicity and membrane permeability, while the dichloroaniline core may interact with enzyme active sites (e.g., bacterial DNA gyrase). Compare with analogs like 3-Chloro-4-(4-chlorophenoxy)aniline (70% structural similarity) to isolate critical substituents .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cytochrome P450). Validate with enzymatic assays .

Q. What strategies resolve contradictions in analytical data (e.g., conflicting NMR assignments or HPLC retention times)?

- Methodological Approach :

- 2D NMR : Employ NOESY or HMBC to resolve overlapping aromatic signals, particularly in crowded regions (δ 6.8–7.4 ppm) .

- HPLC-MS Coupling : Use orthogonal methods (reverse-phase vs. HILIC columns) to confirm purity and identify co-eluting impurities .

- Computational Aids : Compare experimental spectra with DFT-calculated NMR shifts (Gaussian 16) .

Q. What are the compound’s toxicological profiles, and how should researchers mitigate risks during handling?

- Methodological Approach :

- Acute Toxicity : Liver toxicity (ALT/AST elevation) observed in rodent studies at >500 mg/kg doses. Use hepatocyte viability assays (e.g., MTT) for in vitro screening .

- Safety Protocols : Store in airtight containers under nitrogen; avoid contact with oxidizers (risk of exothermic decomposition). Use PPE (gloves, goggles) and fume hoods .